molecular formula C19H18N4O3S2 B2652506 2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-15-8

2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2652506
CAS RN: 392292-15-8
M. Wt: 414.5
InChI Key: DKHLQYCVIRGXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research on compounds with similar structures to "2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" has shown promising results in the development of anti-inflammatory and analgesic agents. A study by Abu‐Hashem et al. (2020) focused on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds were found to be potent cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in creating new treatments for inflammation and pain management Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Nematocidal Activity

Another study by Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. These compounds showed effective nematocidal activity against Bursaphelenchus xylophilus, a significant agricultural pest, suggesting a potential application in pest management strategies. The compounds exhibited better performance than the commercial seed coating agent Tioxazafen, indicating their potential as lead compounds for developing new nematicides Liu, Wang, Zhou, & Gan, 2022.

Protein-Tyrosine Phosphatase 1B Inhibitors

Navarrete-Vázquez et al. (2012) prepared ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an important target for diabetes treatment. Compounds exhibited rapid reversible inhibitory effects, highlighting their potential as therapeutic agents for managing diabetes through modulation of PTP-1B activity Navarrete-Vázquez et al., 2012.

Corrosion Inhibitors

Research has also explored the use of benzothiazole derivatives as corrosion inhibitors. A study by Hu et al. (2016) synthesized benzothiazole derivatives to assess their corrosion inhibiting effects on steel in acidic solutions. These compounds showed superior inhibition efficiencies and stability, suggesting their potential application in protecting metal surfaces from corrosion, which is vital for industrial maintenance and longevity Hu et al., 2016.

properties

IUPAC Name

2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-6-5-7-13(10-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)14-8-3-4-9-15(14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHLQYCVIRGXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.